molecular formula C21H24N2O3S B3012346 2-(benzylsulfanyl)-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851863-86-0

2-(benzylsulfanyl)-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3012346
CAS No.: 851863-86-0
M. Wt: 384.49
InChI Key: GVKUKGDQJIQJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole is a synthetic small molecule of interest in medicinal chemistry and oncology research. This compound is structurally characterized by an imidazole core, a feature common in pharmacologically active agents, which is further functionalized with a benzylsulfanyl group and a 3,4-diethoxybenzoyl moiety. Its core structure is analogous to a class of compounds known as 2-aryl-4-benzoyl-imidazoles (ABI), which have been identified as potent antiproliferative agents . Primary research indicates that analogous ABI compounds exert their biological activity by inhibiting tubulin polymerization through competitive binding at the colchicine site on tubulin . This mechanism disrupts microtubule formation, effectively blocking cell mitosis and leading to the death of proliferating cells. A significant research value of these compounds is their demonstrated ability to remain equally potent against multidrug-resistant cancer cell lines, including those expressing P-glycoprotein (Pgp), suggesting their potential to overcome a major challenge in current chemotherapy . The 3,4-diethoxy substitution on the benzoyl ring is a feature that may be explored to optimize drug-like properties. Furthermore, the imidazole ring contributes to improved aqueous solubility compared to other heterocyclic cores, which can be a favorable characteristic for in vitro assays and formulation development . This product is intended for research purposes such as investigating mechanisms of tubulin dynamics, developing novel anticancer agents, and studying strategies to circumvent multidrug resistance in cancer. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-diethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-3-25-18-11-10-17(14-19(18)26-4-2)20(24)23-13-12-22-21(23)27-15-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKUKGDQJIQJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the preparation of the 3,4-diethoxybenzoyl chloride, which is then reacted with a suitable imidazole derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The diethoxybenzoyl group can be reduced under specific conditions to yield corresponding alcohols.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group typically yields sulfoxides or sulfones, while reduction of the diethoxybenzoyl group results in alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that imidazole derivatives possess significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance:

  • Case Study : A study demonstrated that imidazole derivatives can disrupt cellular signaling pathways involved in cancer proliferation, leading to reduced viability of breast cancer cells (MCF-7) .

Antimicrobial Properties

The compound exhibits potential antimicrobial activity against various pathogens. Research has shown that derivatives of imidazole can inhibit bacterial growth and biofilm formation.

  • Case Study : In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Imidazole derivatives have been recognized for their anti-inflammatory properties. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

  • Case Study : Experimental models demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Neurological Applications

There is emerging evidence supporting the neuroprotective effects of imidazole compounds. The compound may offer therapeutic benefits in neurodegenerative diseases.

  • Case Study : Research involving neuroblastoma cell lines showed that the compound could protect neurons from oxidative stress-induced apoptosis, highlighting its potential in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of tumor cell proliferation
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine release
NeuroprotectiveProtection against oxidative stress

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The diethoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions with biological molecules, further contributing to its activity.

Comparison with Similar Compounds

Substituent Variations at Position 1

Compound Position 1 Substituent Key Properties/Effects Reference
Target Compound 3,4-Diethoxybenzoyl Increased lipophilicity; metabolic stability
1-(5-Bromofuran-2-carbonyl) derivative 5-Bromofuran-2-carbonyl Electron-withdrawing bromine; altered π-stacking
1-(Benzenesulfonyl) derivative Benzenesulfonyl Strong electron-withdrawing effect; enhanced acidity
2-(3,4-Dimethoxyphenyl) derivative 3,4-Dimethoxyphenyl Lower lipophilicity; faster metabolic clearance

Key Insights :

  • The 3,4-diethoxybenzoyl group in the target compound balances lipophilicity and stability better than methoxy or sulfonyl analogs .
  • Bromofuran or sulfonyl groups may enhance electrophilic reactivity but reduce cell permeability .

Substituent Variations at Position 2

Compound Position 2 Substituent Key Properties/Effects Reference
Target Compound Benzylsulfanyl (thioether) Moderate electron-donating effect; redox-sensitive
2-(2-Methylbenzylthio) derivative 2-Methylbenzylthio Steric hindrance from methyl group; altered binding
2-(3-Fluorobenzylsulfanyl) derivative 3-Fluorobenzylsulfanyl Electron-withdrawing fluorine; enhanced polarity
2-(3,4-Dichlorobenzylsulfanyl) derivative 3,4-Dichlorobenzylsulfanyl Increased hydrophobicity; potential toxicity

Key Insights :

  • The unsubstituted benzylsulfanyl group in the target compound avoids steric or electronic extremes seen in methyl- or halogen-substituted analogs .
  • Dichloro or fluoro substitutions may improve target binding but could compromise solubility .

Biological Activity

The compound 2-(benzylsulfanyl)-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole belongs to the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications due to their antibacterial, antifungal, antiviral, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H19_{19}N2_{2}O3_{3}S
  • Molecular Weight : 335.40 g/mol

Biological Activities

Research indicates that imidazole derivatives exhibit a wide range of biological activities:

Antimicrobial Activity

Imidazole compounds have demonstrated significant antimicrobial properties against various pathogens. A study highlighted that derivatives similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm)
2-(Benzylsulfanyl)...20 (E. coli), 22 (B. subtilis)
Reference (Streptomycin)32 (E. coli), 31 (B. subtilis)

The above table summarizes the antimicrobial activity of the compound compared to a standard antibiotic (Streptomycin) .

Anticancer Activity

Imidazole derivatives are also recognized for their anticancer potential. Research has shown that compounds with imidazole rings can induce apoptosis in cancer cell lines by modulating various signaling pathways. For instance, studies have indicated that certain imidazole compounds can inhibit cell proliferation and induce cell cycle arrest in cancerous cells .

The biological activity of imidazole compounds is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The proposed mechanisms include:

  • Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in microbial metabolism and cancer cell growth.
  • DNA Interaction : Some compounds can intercalate into DNA, leading to disruption of replication and transcription processes.

Case Studies

Several case studies have investigated the efficacy of imidazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific substitutions on the imidazole ring significantly enhanced antimicrobial potency .
  • Anticancer Properties : In vitro studies demonstrated that certain imidazole derivatives could reduce tumor growth in xenograft models by promoting apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(benzylsulfanyl)-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, benzylsulfanyl groups are introduced through nucleophilic substitution or thiol-ene reactions. A plausible route involves reacting 3,4-diethoxybenzoyl chloride with 4,5-dihydro-1H-imidazole derivatives, followed by benzylsulfanyl group incorporation using benzyl mercaptan under basic conditions (e.g., KOH in DMSO) . Optimization of solvent (e.g., tetrahydrofuran or DMF) and temperature (reflux conditions) is critical to minimize side products.

Q. How is the compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify imidazole ring protons (δ 7.0–8.5 ppm for aromatic protons, δ 3.5–4.5 ppm for dihydroimidazole CH₂ groups) and benzylsulfanyl thioether signals (δ 2.5–3.5 ppm). FT-IR confirms carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) .

Q. What crystallographic tools are recommended for resolving its solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Mercury software aids in visualizing hydrogen-bonding networks and packing motifs. For non-planar conformations (common in substituted imidazoles), refine torsion angles and analyze dihedral deviations between aromatic rings .

Advanced Research Questions

Q. How can reaction mechanisms for benzylsulfanyl group incorporation be studied computationally?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers. Track nucleophilic attack of the thiol group on electrophilic carbons, with solvent effects (PCM model) and basis set superposition error (BSSE) corrections. Compare computed IR spectra with experimental data to validate intermediates .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for hydrogen-bonding patterns?

  • Methodological Answer : Discrepancies arise when solution-state NMR suggests flexibility, while SCXRD reveals rigid H-bonding. Use graph set analysis (e.g., Etter’s rules) to classify H-bond motifs (e.g., C–H⋯O/N). For example, infinite chains along the b-axis via C–H⋯O bonds are common in imidazoles; validate with Hirshfeld surface analysis .

Q. How can substituent effects (e.g., diethoxy vs. dimethoxy groups) influence biological activity or reactivity?

  • Methodological Answer : Perform comparative SAR studies by synthesizing analogs (e.g., replacing ethoxy with methoxy). Assess electronic effects via Hammett constants (σ) and steric contributions using molecular docking. For example, diethoxy groups enhance lipophilicity (logP), impacting membrane permeability in bioassays .

Q. What challenges arise in resolving disorder in crystal structures of flexible imidazole derivatives?

  • Methodological Answer : Flexible ethoxy or benzylsulfanyl groups often exhibit positional disorder. Use TLS refinement in SHELXL to model anisotropic displacement parameters. Apply restraints to bond lengths/angles and validate with R-factor convergence (<5% ΔR₁) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.